Benazepril hydrochloride

Vue d'ensemble

Description

Benazepril hydrochloride is a medication primarily used to treat high blood pressure (hypertension), congestive heart failure, and chronic renal failure . It is an angiotensin-converting enzyme (ACE) inhibitor that works by relaxing blood vessels, thereby lowering blood pressure and increasing the supply of blood and oxygen to the heart . Upon ingestion, this compound is converted into its active form, benazeprilat .

Mécanisme D'action

Target of Action

Benazepril hydrochloride primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin System (RAS), which regulates blood pressure and fluid balance in the body .

Pharmacokinetics

This compound exhibits the following ADME properties:

- Absorption : Rapid absorption occurs, with food not significantly altering it .

- Distribution : The volume of distribution is approximately 8.7 L .

- Metabolism : It is rapidly and extensively metabolized in the liver to its active metabolite, benazeprilat, via enzymatic hydrolysis .

- Excretion : It is excreted in the urine, with trace amounts as benazepril and 20% as benazeprilat .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the relaxation of blood vessels, leading to a reduction in blood pressure . This increases the supply of blood and oxygen to the heart .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. Additionally, in patients with severe renal impairment, nonrenal clearance (i.e., biliary, metabolic) appears to contribute to the elimination of benazeprilat .

Analyse Biochimique

Biochemical Properties

Benazepril hydrochloride plays a significant role in biochemical reactions. It interacts with angiotensin-converting enzyme (ACE) in human subjects and animals . The interaction between this compound and ACE leads to the inhibition of the enzyme .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways and gene expression . Specifically, it decreases the expression of ANGPTL-4, a protein involved in lipid metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with biomolecules and its effects on gene expression. It binds to ACE, inhibiting its activity . This inhibition leads to decreased expression of ANGPTL-4 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed to decrease proteinuria, urea, creatinine, triglycerides, and total cholesterol levels, while increasing the albumin level . These effects suggest that this compound may have long-term effects on cellular function.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. A study involving Wistar male rats showed that this compound improves diabetic nephropathy and decreases proteinuria .

Metabolic Pathways

This compound is involved in the renin-angiotensin system, a key regulatory pathway of blood pressure. It interacts with ACE, a crucial enzyme in this pathway .

Transport and Distribution

Given its solubility in water and organic solvents, it is likely to be widely distributed in the body .

Subcellular Localization

Given its mechanism of action, it is likely to be found in locations where ACE is present .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Benazepril hydrochloride can be synthesized using ethyl 2-oxo-4-phenylbutyrate and tert-butyl (3S)-3-amino-2, 34, 5-tetrahydro-2-oxo-1H-benzazepine-1-acetate through reduction ammoniation, recrystallization resolution, and hydrolysis to form the salt . Another method involves the use of convertible isocyanides in an Ugi three-component reaction, followed by trifluoroacetic acid-mediated hydrolysis and esterification .

Industrial Production Methods: In industrial settings, this compound is prepared by combining the active component with auxiliaries such as fillers, adhesives, disintegrating agents, and lubricants like magnesium stearate. The mixture is then granulated, coated, and tableted .

Analyse Des Réactions Chimiques

Types of Reactions: Benazepril hydrochloride undergoes various chemical reactions, including:

Oxidation and Reduction: The compound can be synthesized through asymmetric synthesis using aminotransferase-catalyzed reactions.

Common Reagents and Conditions:

Substitution: Convertible isocyanides and trifluoroacetic acid are used in the Ugi three-component reaction.

Major Products:

Benazeprilat: The active form of this compound, formed through hydrolysis.

Ethyl ester derivatives: Formed during the esterification process in the Ugi reaction.

Applications De Recherche Scientifique

Benazepril hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a model compound in the study of ACE inhibitors and their synthesis.

Biology: Investigated for its effects on blood pressure regulation and renal function.

Medicine: Widely used in the treatment of hypertension, heart failure, and chronic renal failure.

Industry: Utilized in the production of pharmaceuticals and as a reference standard in laboratory tests.

Comparaison Avec Des Composés Similaires

Lisinopril: Another ACE inhibitor used to treat hypertension and heart failure.

Enalapril: An ACE inhibitor with a similar mechanism of action, used for hypertension and heart failure.

Quinapril: An ACE inhibitor used to treat high blood pressure and heart failure.

Uniqueness: Benazepril hydrochloride is unique due to its high potency, better stability, and fewer side effects compared to other ACE inhibitors . Its unique molecular structure contributes to its effectiveness and reduced side effects .

Activité Biologique

Benazepril hydrochloride, an angiotensin-converting enzyme (ACE) inhibitor, is primarily used in the management of hypertension and congestive heart failure. Its biological activity is closely linked to its pharmacokinetics, mechanism of action, and clinical efficacy, which are supported by various studies and case reports.

Benazepril is metabolized to its active form, benazeprilat, which inhibits ACE. This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. The resulting decrease in angiotensin II levels leads to reduced blood pressure and decreased aldosterone secretion, promoting vasodilation and natriuresis .

Key Mechanisms:

- ACE Inhibition: Reduces angiotensin II production.

- Decreased Blood Pressure: Lowers systemic vascular resistance.

- Increased Cardiac Output: Enhances heart function in heart failure patients.

Pharmacokinetics

Benazepril exhibits a bioavailability of approximately 37% in humans, with peak plasma concentrations reached within 1 to 2 hours post-administration. The drug is highly protein-bound (96.7%), primarily metabolized in the liver, and excreted via renal pathways .

Pharmacokinetic Parameters:

| Parameter | Value |

|---|---|

| Bioavailability | 37% |

| Peak Plasma Concentration | 1-2 hours |

| Protein Binding | 96.7% |

| Volume of Distribution | 203 ± 69.9 L |

| Half-life | 9-10 hours |

Clinical Efficacy

Numerous studies have demonstrated the effectiveness of benazepril in managing hypertension and heart failure. A multicenter study involving 206 patients showed that a 20 mg dose of benazepril effectively lowered blood pressure comparable to hydrochlorothiazide . Another study focusing on patients with advanced congestive heart failure reported significant improvements in hemodynamic parameters after 28 days of treatment with benazepril .

Case Study Findings:

- Study on Congestive Heart Failure: Patients experienced reduced dyspnea and peripheral edema with significant decreases in arterial pressure and systemic vascular resistance (p < 0.01) after treatment with benazepril .

- Hypertension Management: Benazepril demonstrated comparable efficacy to hydrochlorothiazide in lowering blood pressure among hypertensive patients .

Safety Profile

While generally well-tolerated, benazepril can cause side effects such as hypotension, renal impairment, and angioedema. A review indicated that approximately 0.5% of patients experienced angioedema during clinical trials . Additionally, some studies have reported liver function abnormalities associated with its use .

Adverse Effects:

- Common: Dizziness, hypotension.

- Serious: Angioedema, renal dysfunction.

Research Findings

Recent research has explored the protective effects of benazepril against doxorubicin-induced cardiotoxicity. In vitro studies revealed that benazepril mitigates oxidative stress and apoptosis through the PI3K/Akt signaling pathway, suggesting potential applications in cancer therapy .

Propriétés

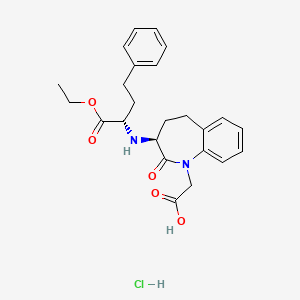

IUPAC Name |

2-[(3S)-3-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O5.ClH/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28;/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28);1H/t19-,20-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPSRQEHTHIMDQM-FKLPMGAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9045922 | |

| Record name | Benazepril hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>69.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49648469 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

86541-74-4, 866541-74-4 | |

| Record name | Benazepril hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86541-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benazepril hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086541744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENAZEPRIL HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758920 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benazepril hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S)-1-Carboxymethyl-[{(1s)-1(ethoxycarbonyl)-3-phenylpropyl}amino]-2,3,4,5-tetrahydro-1H-[1]benzazepin-2-one monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENAZEPRIL HYDROCHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENAZEPRIL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N1SN99T69T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.